3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a compound involves the chemical reactions used to create it. This information can be found in the scientific literature, particularly in articles focused on synthetic chemistry .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The results of these analyses can often be found in the scientific literature .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This information can be found in the scientific literature, particularly in articles focused on organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. This information can often be found in chemical databases or scientific literature .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Antimicrobial Agents Synthesis : The synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, which are derivatives of related carbonitrile compounds, demonstrates potent antimicrobial activity (El-ziaty et al., 2016).
Antiviral Properties : Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, synthesized using similar carbonitriles, have been tested for antiviral activity against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).
Chemical Synthesis and Characterization
Molecular Structure Analysis : An experimental and computational approach was used to analyze the molecular structure of a closely related derivative, which involves spectroscopic studies and density functional theory (Al‐Azmi & Shalaby, 2018).
X-Ray Studies : X-ray diffraction techniques were used to determine the crystal structures of carbonitrile compounds with similar structures, providing insights into their molecular conformations (Sharma et al., 2015).
Materials Science Applications
Corrosion Inhibition : Pyranopyrazole derivatives, synthesized from related carbonitriles, have been studied for their properties as corrosion inhibitors for mild steel in acidic environments, showing significant efficiency (Yadav et al., 2016).
Catalytic Applications : Nano ionic liquids derived from similar compounds have been used as catalysts for the synthesis of pyrazole derivatives, demonstrating efficient, green, and reusable catalytic properties (Zolfigol et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-amino-1-(2-nitrophenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-3-1-2-4-9(8)15(16)17/h1-4,6H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMFOQVKULUITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)N)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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